molecular formula C19H17Cl2N3O B2712556 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-52-5

4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one

Cat. No.: B2712556
CAS No.: 915189-52-5
M. Wt: 374.27
InChI Key: XJEPOMLYZOLXLY-UHFFFAOYSA-N
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Description

4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic compound featuring a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the 3,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including altered cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one: shares structural similarities with other benzimidazole derivatives and pyrrolidinone-containing compounds.

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which have therapeutic applications.

    Pyrrolidinone Derivatives: Compounds like piracetam, known for their nootropic effects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as a benzimidazole and pyrrolidinone derivative makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-23-11-13(9-18(23)25)19-22-16-4-2-3-5-17(16)24(19)10-12-6-7-14(20)15(21)8-12/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEPOMLYZOLXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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